5-Iodo-4-(piperidin-1-yl)pyrimidine
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Overview
Description
5-Iodo-4-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with an iodine atom at the 5-position and a piperidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(piperidin-1-yl)pyrimidine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-iodopyrimidine with piperidine. The reaction typically occurs in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: The piperidinyl group can engage in cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-4-(piperidin-1-yl)pyrimidine derivatives, while oxidation reactions may produce pyrimidine N-oxides.
Scientific Research Applications
5-Iodo-4-(piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound is used in the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Iodo-4-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group enhances the compound’s ability to bind to these targets, while the iodine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)pyrimidine: Lacks the iodine substitution, resulting in different reactivity and biological activity.
5-Bromo-4-(piperidin-1-yl)pyrimidine: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and reactivity.
5-Chloro-4-(piperidin-1-yl)pyrimidine:
Uniqueness
5-Iodo-4-(piperidin-1-yl)pyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased molecular weight and potential for halogen bonding. These features can enhance its biological activity and make it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
5-iodo-4-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3/c10-8-6-11-7-12-9(8)13-4-2-1-3-5-13/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZZOCNQRGHDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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